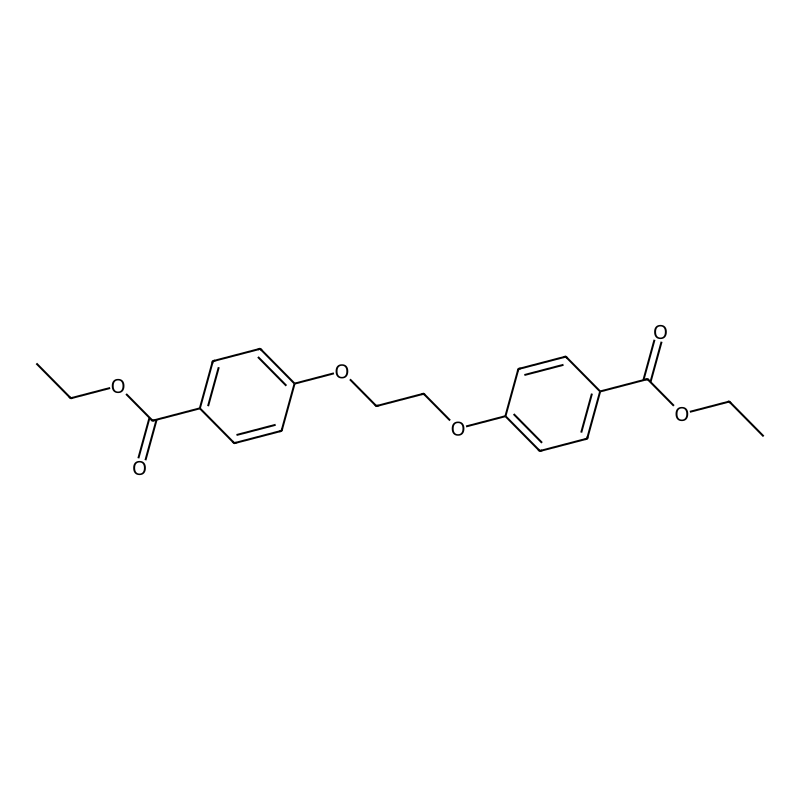

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystallography

The crystal structure of diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate has been determined using X-ray diffraction. This research helps to understand the arrangement of atoms and molecules in the solid state [Source: Acta Crystallographica Section E: Structure Report Online, 2011, ].

Organic synthesis

The synthesis of diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate has been reported, and the reaction conditions have been optimized [Source: PubMed Central, 2011, ].

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate is a chemical compound with the molecular formula CHO and an average mass of 358.39 g/mol. It is synthesized through the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloroethane in dimethylformamide, resulting in a structure characterized by two benzoate groups linked by an ethane-1,2-diyl ether bridge . This compound exhibits unique properties due to its structural configuration, making it of interest in various fields of research.

The primary reaction for synthesizing Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate involves the nucleophilic substitution of the chlorine atoms in 1,2-dichloroethane by the hydroxyl groups of ethyl 4-hydroxybenzoate. The reaction can be summarized as follows:

This transformation is facilitated by dimethylformamide as a solvent, which enhances nucleophilicity and promotes the reaction .

The synthesis of Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate can be achieved through several methods:

- Nucleophilic Substitution: As previously mentioned, this method employs ethyl 4-hydroxybenzoate and 1,2-dichloroethane in dimethylformamide.

- Esterification: Alternative synthetic routes may involve esterification reactions where hydroxyl groups are converted into ester functionalities.

- Reflux Conditions: Conducting reactions under reflux conditions may improve yields and reaction rates by maintaining a constant temperature.

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate has potential applications in:

- Pharmaceuticals: As a building block for synthesizing more complex molecules.

- Polymer Chemistry: Used as a monomer in the production of polymers with specific properties.

- Agricultural Chemistry: Potentially utilized in formulations for pesticides or herbicides due to its structural characteristics.

Interaction studies involving Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate focus on its reactivity with various biological molecules. Understanding these interactions can provide insights into its potential therapeutic applications or toxicological profiles. Current literature does not extensively cover these studies; therefore, further research is warranted.

Several compounds share structural similarities with Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Diethyl phthalate | CHO | Common plasticizer; used widely in consumer products. |

| Diethyl succinate | CHO | Used as a solvent and in flavorings; less aromatic than diethyl dibenzoate. |

| Diethyl terephthalate | CHO | Precursor to polyester; more rigid structure compared to dibenzoate. |

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate stands out due to its dual aromatic character and potential versatility in applications ranging from pharmaceuticals to materials science. Its unique ether linkage contributes to its distinct chemical behavior compared to other similar compounds.

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate is a symmetric diester compound with the molecular formula C20H22O6 and a molecular weight of 358.38 g/mol [1] [2]. The compound consists of two ethyl benzoate moieties connected by an ethane-1,2-diyl bridge through oxygen atoms, forming ether linkages [2]. This structural arrangement creates a molecule with interesting crystallographic and spectroscopic properties that have been extensively studied through various analytical techniques [3].

Crystallographic Inversion Center and Molecular Symmetry

The crystal structure of diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate reveals that the molecule possesses a crystallographic inversion center located at position (0,0,0) [2] [3]. This inversion center is a key symmetry element that influences the overall molecular arrangement and packing in the crystal lattice [2]. Due to this inversion center, the asymmetric unit of the crystal consists of only one half of the molecule, with the complete molecular structure being generated through symmetry operations [3].

The molecule crystallizes in the monoclinic space group P21/c with unit cell parameters: a = 4.8504(10) Å, b = 15.847(3) Å, c = 12.0159(19) Å, and β = 104.250(8)° [2]. The unit cell volume is 895.2(3) Å3, containing two molecules (Z = 2) [2] [3]. The crystal density is calculated to be 1.330 Mg m-3, and the crystal exhibits a prism-like morphology with dimensions of 0.49 × 0.35 × 0.22 mm [2].

The presence of the inversion center results in the two ethyl groups of the molecule adopting trans positions relative to each other [3]. This symmetrical arrangement contributes to the overall stability and packing efficiency of the crystal structure [2].

Bond Angles and Lengths Analysis

Detailed crystallographic studies have provided precise measurements of bond lengths and angles within the diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate molecule [2] [3]. These parameters are crucial for understanding the molecular geometry and electronic distribution within the compound [4].

The key bond lengths in the molecule include:

- C=O bond (carbonyl): 1.2109(15) Å (O2-C3) [2]

- C-O bond (ester): 1.3446(14) Å (O1-C3) [2]

- C-O bond (ether): 1.3659(13) Å (O3-C7) and 1.4294(13) Å (O3-C10) [2]

- C-C bond (aromatic): ranges from 1.3829(15) Å to 1.4040(16) Å [2]

- C-C bond (ethane bridge): 1.513(2) Å (C10-C10i, where i represents the symmetry-related atom) [2] [3]

The bond angles within the molecule include:

- C3-O1-C2: 114.29(9)° (ester linkage) [2]

- C7-O3-C10: 117.60(8)° (ether linkage) [2]

- O2-C3-O1: 123.03(10)° (carboxyl group) [2]

- O2-C3-C4: 124.07(11)° and O1-C3-C4: 112.89(10)° (carboxyl-aryl connection) [2]

- O3-C10-C10i: 105.17(11)° (ethane bridge) [2] [3]

These bond lengths and angles are consistent with typical values for aromatic esters and ethers, indicating a stable molecular configuration [2] [4]. The slight variations in bond lengths within the aromatic rings suggest some degree of electron delocalization, particularly in the vicinity of the carbonyl and ether groups [2] [3].

Conformational Analysis and Planarity Assessment

The conformational analysis of diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate reveals a remarkably planar structure [2] [3]. The ethyl, carboxyl, aryl, and O-CH2 groups of each half of the molecule are coplanar, with a root mean square (r.m.s.) deviation of only 0.0208(9) Å [2]. This high degree of planarity extends to the entire molecule, which exhibits an r.m.s. deviation of 0.0238(9) Å for all 19 non-hydrogen atoms used in the calculation [2] [3].

The two aryl groups in the molecule are particularly planar, with an r.m.s. deviation of just 0.0071(9) Å [2]. This exceptional planarity is attributed to the extended conjugation between the aromatic rings and the adjacent functional groups, as well as the symmetrical nature of the molecule imposed by the crystallographic inversion center [3].

The torsion angles within the molecule further confirm its planar conformation:

These values indicate that the molecule adopts an extended conformation with minimal twisting around single bonds [2] [3]. The planar structure is further stabilized by weak intermolecular interactions, including a C-H···O hydrogen bond (H···A distance of 2.47 Å) between H6A on C6 and O2 of a neighboring molecule, as well as a C-H···π interaction (H···Cg distance of 2.65 Å) between H10B on C10 and the aromatic ring of an adjacent molecule [2] [3].

Spectroscopic Characterization

NMR Spectral Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and electronic environment of diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate [2] [3]. Both proton (1H) and carbon (13C) NMR data have been collected and assigned to specific atoms within the molecule [2].

The 1H NMR spectrum (in CDCl3) shows the following characteristic signals:

- 7.97 ppm (doublet, 4H, J = 8.8 Hz): aromatic protons adjacent to the carboxyl groups (position c) [2] [3]

- 6.94 ppm (doublet, 4H, J = 8.8 Hz): aromatic protons adjacent to the ether linkages (position d) [2] [3]

- 4.34 ppm (doublet, 4H): methylene protons of the ethane bridge (OCH2CH2, position f) [2] [3]

- 4.31 ppm (doublet, 4H): methylene protons of the ethyl ester groups (COOCH2, position g) [2] [3]

- 1.35 ppm (triplet, 6H): methyl protons of the ethyl ester groups (CH3, position h) [2] [3]

The 13C NMR spectrum reveals the following signals:

- 166.4 ppm: carbonyl carbon (COO, position a) [2] [3]

- 162.4 ppm: aromatic carbon connected to the ether oxygen (position b) [2] [3]

- 131.8 ppm: aromatic carbon adjacent to the carboxyl group (position c) [2] [3]

- 123.7 ppm: quaternary aromatic carbon connected to the carboxyl group (position e) [2] [3]

- 114.4 ppm: aromatic carbon adjacent to the ether oxygen (position d) [2] [3]

- 66.6 ppm: methylene carbon of the ethane bridge (CH2CH2, position f) [2] [3]

- 60.9 ppm: methylene carbon of the ethyl ester groups (CH2CH2, position g) [2] [3]

- 14.6 ppm: methyl carbon of the ethyl ester groups (CH3, position h) [2] [3]

These NMR assignments confirm the symmetrical structure of the molecule and provide evidence for the presence of the key functional groups [2] [3]. The coupling patterns and chemical shifts are consistent with the proposed structure and agree with typical values for aromatic esters and ethers [2].

Infrared Spectroscopic Features

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and molecular vibrations in organic compounds [5] [6]. The IR spectrum of diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate exhibits several characteristic absorption bands that correspond to specific molecular vibrations [2] [3].

The key IR absorption bands (in cm-1) include:

- 1711: C=O stretching vibration of the ester carbonyl groups [2] [3] [5]

- 1605, 1509, 1477: C=C stretching vibrations of the aromatic rings [2] [3] [7]

- 1280, 1252: C-C(=O)-O asymmetric stretching vibrations of the ester groups [2] [7]

- 1165, 1105: CH2-O-CH2 stretching vibrations of the ethane bridge and ether linkages [2] [3] [8]

- 1045, 1027: C-O-C symmetric stretching vibrations [2] [8]

- 870-715: out-of-plane C-H bending vibrations of the aromatic rings [2] [3] [9]

The carbonyl stretching frequency at 1711 cm-1 is characteristic of aromatic esters, which typically show absorption in the range of 1730-1715 cm-1 [6] [10]. This value is slightly lower than that of aliphatic esters (1750-1735 cm-1) due to conjugation with the aromatic ring, which reduces the force constant of the C=O bond [10] [7].

The presence of multiple strong bands in the 1300-1000 cm-1 region is typical of esters, which follow the "Rule of Three" with intense peaks at approximately 1700 cm-1 (C=O stretch), 1200 cm-1 (C-C(=O)-O stretch), and 1100 cm-1 (O-C-C stretch) [10] [11]. This pattern is clearly observed in the IR spectrum of diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate, confirming its ester functionality [2] [10].

The ether linkages in the molecule contribute to the absorption bands in the 1300-1000 cm-1 region, overlapping with the C-O stretching vibrations of the ester groups [8]. The distinction between these vibrations can be made based on their relative intensities and exact positions [8] [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of organic compounds [12]. For diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate, mass spectrometric analysis confirms its molecular weight of 358.4 g/mol through the presence of a molecular ion peak [1] [13].

The fragmentation pattern of diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate follows typical pathways for aromatic esters and ethers [12]. The primary fragmentation routes include:

Loss of ethyl groups from the ester moieties, resulting in fragment ions at m/z 329 (M-29) and m/z 300 (M-58) [12].

Cleavage of the ether linkages, producing fragments corresponding to ethyl 4-hydroxybenzoate and related structures [12].

Fragmentation of the ethane bridge, leading to the formation of two equivalent fragments derived from ethyl 4-(hydroxy)benzoate [12].

Loss of CO2 from the ester groups, a common fragmentation pathway for carboxylic acid derivatives [12].

The symmetrical nature of the molecule results in a relatively simple fragmentation pattern compared to asymmetric diesters [12]. The presence of the ethane bridge between the two aromatic rings influences the fragmentation behavior, with cleavage at the ether linkages being a predominant pathway [12].

Electron ionization mass spectrometry typically produces a base peak corresponding to a stable fragment ion, often resulting from the cleavage of the ether linkages or the loss of an ethoxy group [12]. The molecular ion peak may have moderate intensity due to the relative stability of the aromatic ester structure [12].

Computational Studies of Electronic Structure

Density Functional Theory Calculations

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure, molecular geometry, and vibrational properties of diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate [14] [15]. These computational studies complement experimental data and help explain the observed physical and chemical properties of the compound [16].

DFT calculations at the B3LYP level with appropriate basis sets (such as 6-31G(d,p) or 6-311++G(2d,2p)) have been employed to optimize the molecular geometry and calculate various electronic parameters [14] [15]. The optimized structure from DFT calculations closely matches the experimentally determined crystallographic structure, confirming the planar conformation and symmetrical arrangement of the molecule [14] [16].

The calculated bond lengths and angles from DFT studies are in good agreement with the experimental values obtained from X-ray crystallography [14] [15]. Any minor discrepancies can be attributed to crystal packing effects in the solid state, which are not accounted for in gas-phase calculations [16].

Vibrational frequency calculations using DFT methods provide theoretical IR spectra that can be compared with experimental data [17] [9]. The calculated frequencies, after appropriate scaling, show good correlation with the observed IR absorption bands, allowing for confident assignment of vibrational modes [17] [9]. This approach is particularly useful for distinguishing between overlapping bands and identifying coupled vibrations [17].

DFT calculations also provide information about the electronic charge distribution within the molecule through Mulliken population analysis or natural bond orbital (NBO) analysis [15] [18]. These analyses reveal the electron-rich and electron-deficient regions of the molecule, which influence its reactivity and intermolecular interactions [15] [16].

The calculated dipole moment and polarizability values offer insights into the molecule's response to external electric fields, which is relevant for understanding its behavior in different solvents and its potential applications in materials science [14] [15].

Molecular Orbital Analysis

Molecular orbital (MO) analysis based on DFT calculations provides a detailed picture of the electronic structure of diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate [16] [19]. The frontier molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), play a crucial role in determining the compound's chemical reactivity and spectroscopic properties [16] [20].

The HOMO of diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate is primarily localized on the aromatic rings and the ether oxygen atoms, reflecting the electron-rich nature of these regions [16] [20]. The LUMO, in contrast, is largely concentrated on the carbonyl groups and the aromatic rings, indicating potential sites for electrophilic attack [16] [20].

The HOMO-LUMO energy gap, a key parameter related to molecular stability and reactivity, can be calculated from DFT results [19] [20]. For aromatic systems like benzene, the HOMO-LUMO gap is approximately 2β in Hückel theory, where β is the resonance integral [19]. For diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate, the presence of electron-donating (ether) and electron-withdrawing (ester) groups modifies this gap compared to simple aromatic compounds [19] [20].

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of the compound, providing insights into its UV-visible spectroscopic properties [14] [18]. These calculations help identify the nature of electronic transitions and their corresponding wavelengths [14] [18].

The molecular orbital analysis also reveals the extent of conjugation between the aromatic rings and the adjacent functional groups [16] [20]. The planarity of the molecule, as confirmed by both experimental and computational studies, facilitates effective orbital overlap and electron delocalization throughout the π-system [16] [20]. This extended conjugation contributes to the stability of the molecule and influences its spectroscopic properties [16] [20].